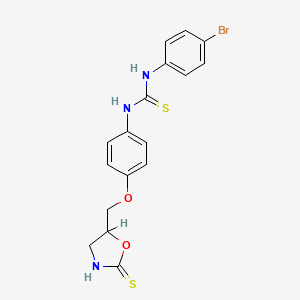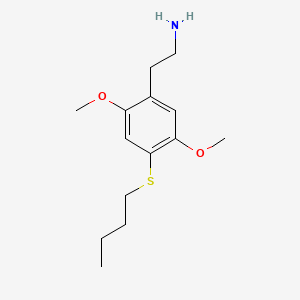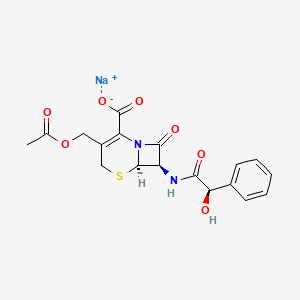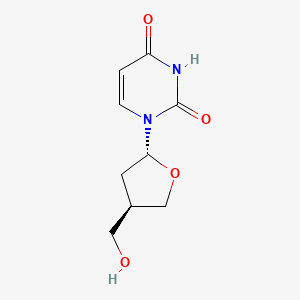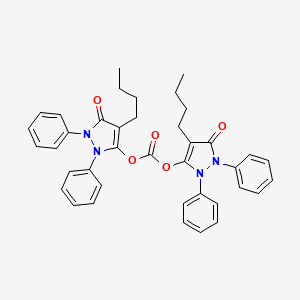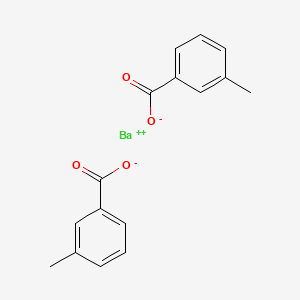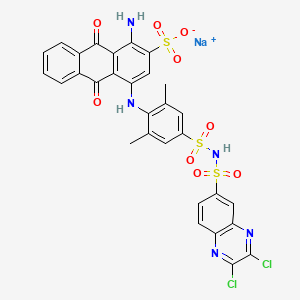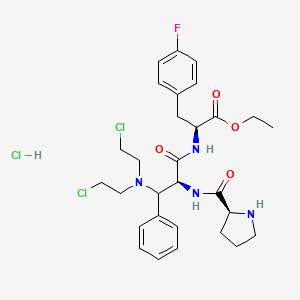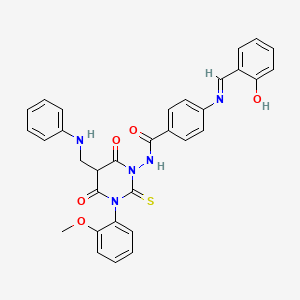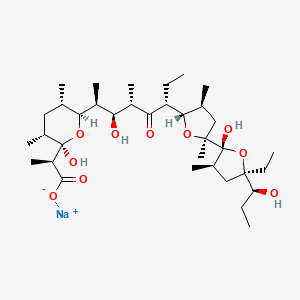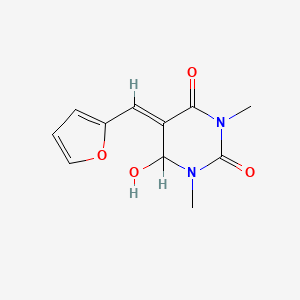
2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is a complex organic compound that belongs to the class of heterocyclic compounds It features a uracil core with various substituents, including a furan ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a uracil precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and uracil core can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: A related compound with a furan ring and hydroxyl group, known for its flavor and fragrance properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another similar compound with applications in food and fragrance industries.
Uniqueness
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is unique due to its specific substitution pattern and the presence of both a uracil core and a furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
134924-75-7 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6,9,14H,1-2H3/b8-6+ |
InChI Key |
MDYAMFZTJXNFKN-SOFGYWHQSA-N |
Isomeric SMILES |
CN1C(/C(=C\C2=CC=CO2)/C(=O)N(C1=O)C)O |
Canonical SMILES |
CN1C(C(=CC2=CC=CO2)C(=O)N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


